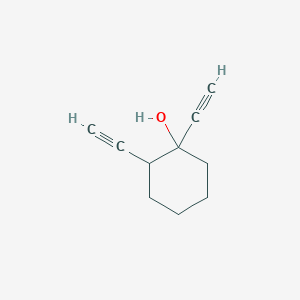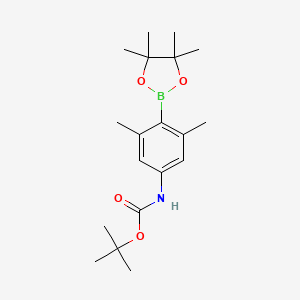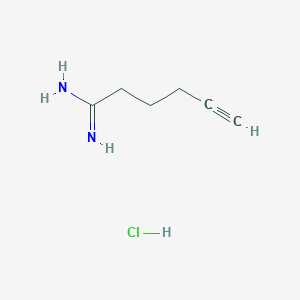
5-Hexynimidamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexynimidamide Hydrochloride is an organic compound with the molecular formula C6H11N2Cl. It is a derivative of imidamide, characterized by the presence of a hexynyl group attached to the imidamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexynimidamide Hydrochloride typically involves the reaction of hexynylamine with an appropriate imidamide precursor under controlled conditions. One common method involves the copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts . The reaction is carried out in the presence of copper (I) iodide and silver iodate as catalysts, with acetonitrile as the solvent. The reaction mixture is stirred at 40°C for several hours, followed by neutralization with hydrochloric acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hexynimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
5-Hexynimidamide Hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Hexynimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its hexynyl group allows it to form stable complexes with metal ions, which can modulate its activity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Hexanimidamide Hydrochloride
- 4-Isoxazolidinol Hydrochloride
- Memantine Hydrochloride
Comparison: Compared to similar compounds, 5-Hexynimidamide Hydrochloride is unique due to its hexynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other imidamide derivatives may not be as effective .
Eigenschaften
Molekularformel |
C6H11ClN2 |
|---|---|
Molekulargewicht |
146.62 g/mol |
IUPAC-Name |
hex-5-ynimidamide;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-2-3-4-5-6(7)8;/h1H,3-5H2,(H3,7,8);1H |
InChI-Schlüssel |
NNGJYNNJADSUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




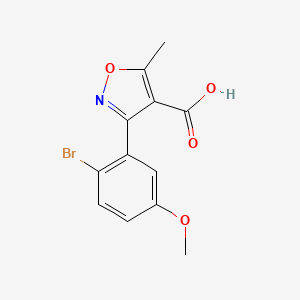

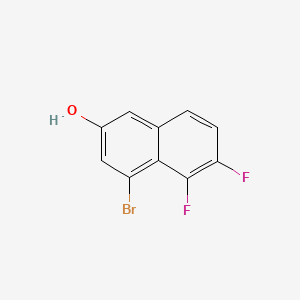
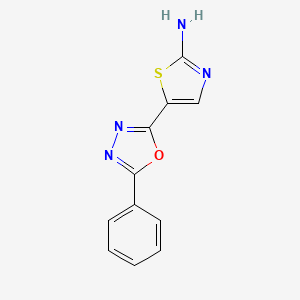
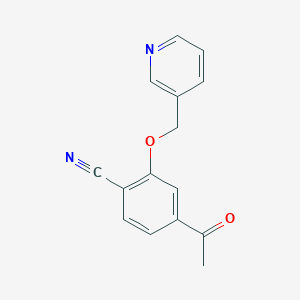

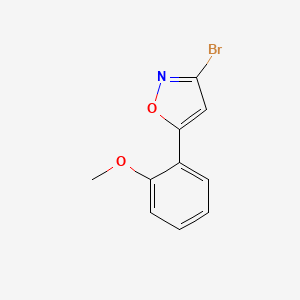
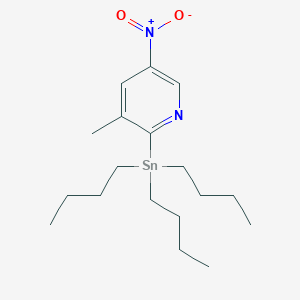
![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
